molecular formula C7H5BFNO2 B11916132 (4-Ethynyl-2-fluoropyridin-3-yl)boronic acid CAS No. 654075-36-2

(4-Ethynyl-2-fluoropyridin-3-yl)boronic acid

Cat. No.: B11916132
CAS No.: 654075-36-2
M. Wt: 164.93 g/mol
InChI Key: XQVMKQOHZPGXFT-UHFFFAOYSA-N
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Description

(4-Ethynyl-2-fluoropyridin-3-yl)boronic acid is an organoboron compound featuring a pyridine core substituted with an ethynyl group at position 4, a fluorine atom at position 2, and a boronic acid moiety at position 2. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, materials science, and catalysis.

Properties

CAS No.

654075-36-2

Molecular Formula

C7H5BFNO2

Molecular Weight

164.93 g/mol

IUPAC Name

(4-ethynyl-2-fluoropyridin-3-yl)boronic acid

InChI

InChI=1S/C7H5BFNO2/c1-2-5-3-4-10-7(9)6(5)8(11)12/h1,3-4,11-12H

InChI Key

XQVMKQOHZPGXFT-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CN=C1F)C#C)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethynyl-2-fluoropyridin-3-yl)boronic acid typically involves the borylation of a suitable precursor. One common method is the Miyaura borylation reaction, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a temperature range of 50-80°C .

Industrial Production Methods: Industrial production methods for (4-Ethynyl-2-fluoropyridin-3-yl)boronic acid are similar to laboratory-scale syntheses but are optimized for larger scales. This includes the use of continuous flow reactors to handle organolithium chemistry, which allows for efficient and high-throughput synthesis .

Chemical Reactions Analysis

Types of Reactions: (4-Ethynyl-2-fluoropyridin-3-yl)boronic acid undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products:

    Suzuki-Miyaura Coupling: The major products are biaryl compounds or other substituted aromatic compounds.

    Oxidation: The major product is the corresponding alcohol.

    Protodeboronation: The major product is the unsubstituted aromatic compound.

Scientific Research Applications

(4-Ethynyl-2-fluoropyridin-3-yl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Ethynyl-2-fluoropyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves several steps:

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Structural and Electronic Comparisons

Key Compounds:

Phenanthren-9-yl boronic acid (aromatic polycyclic)

6-Hydroxynaphthalen-2-yl boronic acid (naphtholic derivative)

β-Amido boronic acids (e.g., triazole-substituted analogs)

Phenyl boronic acid (simple aromatic)

Cis-stilbene boronic acids (tubulin inhibitors)

Table 1: Structural and Electronic Properties
Compound Key Substituents pKa (Approx.) Solubility Profile
(4-Ethynyl-2-fluoropyridin-3-yl)boronic acid Ethynyl, F, pyridine ~7.5–8.5* Moderate aqueous solubility
Phenanthren-9-yl boronic acid Polycyclic aromatic ~8.0–9.0 Low (precipitates in RPMI)
6-Hydroxynaphthalen-2-yl boronic acid Hydroxyl, naphthalene ~7.0–8.0 Moderate
β-Amido boronic acids (e.g., 3d) Amido-triazole ~7.0–8.0 High
Phenyl boronic acid Simple phenyl ~8.8 Low

*Estimated based on fluoro-substituted analogs .

Key Observations:

  • Fluorine and Ethynyl Effects: The fluorine atom in the target compound reduces pKa compared to non-fluorinated analogs (e.g., phenyl boronic acid, pKa ~8.8), aligning it closer to physiological pH (~7.4), which is critical for biological activity .
  • Aromatic vs. Heteroaromatic Cores : Pyridine-based boronic acids (e.g., the target compound) exhibit distinct electronic profiles compared to purely aromatic (e.g., phenanthren-9-yl) or naphtholic derivatives, influencing binding kinetics and selectivity .
Table 2: Antiproliferative and Enzymatic Activities
Compound IC50 (Cell Viability) Ki (Enzyme Inhibition) Target Application
(4-Ethynyl-2-fluoropyridin-3-yl)boronic acid Not reported Not reported Hypothesized anticancer
Phenanthren-9-yl boronic acid 0.2251 µM (4T1 cells) N/A Triple-negative breast cancer
6-Hydroxynaphthalen-2-yl boronic acid 0.1969 µM (4T1 cells) N/A Anticancer
β-Amido boronic acids (3d) N/A 20–5 µM (SARS-CoV-2) Antiviral
Cis-stilbene boronic acids (13c) 0.48–2.1 µM (B-16 cells) 21–22 µM (tubulin) Antitubulin

Key Observations:

  • Potency in Anticancer Activity : Phenanthren-9-yl and 6-hydroxynaphthalen-2-yl boronic acids exhibit sub-micromolar IC50 values in triple-negative breast cancer models, suggesting superior cytotoxicity compared to cis-stilbene analogs (IC50 ~µM range) .
  • Enzyme Inhibition : β-Amido boronic acids show low micromolar binding affinity (Ki) for viral proteases, highlighting the role of amide substituents in enzyme targeting . The target compound’s ethynyl group may enhance interactions with hydrophobic enzyme pockets, though experimental data are lacking.

Physicochemical and Stability Comparisons

  • Solubility : The target compound’s pyridine core and ethynyl group may improve solubility compared to purely aromatic derivatives (e.g., phenanthren-9-yl), which precipitate in culture media . However, fluorination can reduce hydrophilicity, necessitating formulation optimization .
  • Hydrolysis Stability : Boronic acids with electron-withdrawing groups (e.g., fluorine) exhibit slower hydrolysis, enhancing stability in aqueous environments .

Biological Activity

(4-Ethynyl-2-fluoropyridin-3-yl)boronic acid is an organoboron compound with significant potential for various applications in medicinal chemistry and organic synthesis. Its unique structural features, including an ethynyl group and a fluorine substitution, enhance its reactivity and interaction with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C7_7H6_6B F N O2_2
  • Molecular Weight : 164.93 g/mol
  • CAS Number : 654075-36-2

The presence of the ethynyl group significantly enhances the compound's reactivity in coupling reactions compared to other boronic acids, making it a valuable building block in organic synthesis.

The biological activity of (4-Ethynyl-2-fluoropyridin-3-yl)boronic acid primarily stems from its ability to interact with various enzymes and receptors. The fluorine atom in the structure influences the electronic properties, thereby affecting binding affinities and selectivities. This compound has been studied for its potential as a selective inhibitor in enzymatic pathways, particularly in the context of BACE1 (Beta-site amyloid precursor protein cleaving enzyme 1), which is crucial for Alzheimer's disease research.

Enzyme Inhibition

Research indicates that compounds similar to (4-Ethynyl-2-fluoropyridin-3-yl)boronic acid demonstrate varying degrees of inhibition against BACE1. For instance, a related compound showed an IC50_{50} value of 72 nM in enzymatic assays, highlighting the potential efficacy of these boronic acid derivatives in modulating amyloid-beta production .

Applications in Medicinal Chemistry

The unique structural characteristics of (4-Ethynyl-2-fluoropyridin-3-yl)boronic acid make it suitable for several applications:

  • Drug Development : Its ability to inhibit key enzymes positions it as a candidate for developing treatments for neurodegenerative diseases.
  • Synthetic Chemistry : The compound serves as a versatile intermediate in synthesizing more complex organic molecules.

Comparative Analysis with Related Compounds

To understand the relative efficacy and potential applications of (4-Ethynyl-2-fluoropyridin-3-yl)boronic acid, it is useful to compare it with structurally similar compounds:

Compound NameCAS NumberMolecular FormulaMolecular Weight
2-Fluoropyridine-4-boronic acid401815-98-3C5_5H5_5BFNO2_2140.91 g/mol
(2,5-Difluoropyridin-4-yl)boronic acid1263375-23-0C6_6H5_5BFN2_2O2_2168.93 g/mol
2-Fluoro-5-pyridylboronic acid351019-18-6C6_6H6_6BFNO141.91 g/mol

These comparisons highlight how variations in substituents can significantly influence biological activity and reactivity.

Case Studies and Research Findings

Several studies have explored the biological implications of boronic acids, including (4-Ethynyl-2-fluoropyridin-3-yl)boronic acid:

  • BACE1 Inhibition : A study reported that modifications to the pyridine ring can lead to enhanced selectivity against CatD while maintaining potency against BACE1, suggesting that small changes in structure can yield significant differences in biological activity .
  • Toxicology Assessments : Preclinical studies have indicated that certain derivatives may exhibit retinal toxicity, emphasizing the need for thorough evaluations when developing boronic acid-based therapeutics .
  • Mechanistic Insights : Investigations into the binding modes of related compounds have provided insights into how structural features influence enzyme interactions, paving the way for rational drug design targeting specific pathways involved in neurodegeneration.

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